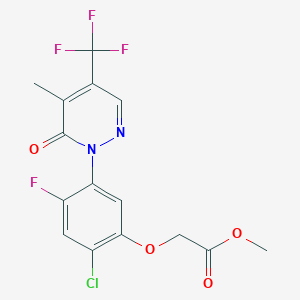

Methyl Flufenpyr

CAS No.:

Cat. No.: VC18004838

Molecular Formula: C15H11ClF4N2O4

Molecular Weight: 394.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11ClF4N2O4 |

|---|---|

| Molecular Weight | 394.70 g/mol |

| IUPAC Name | methyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate |

| Standard InChI | InChI=1S/C15H11ClF4N2O4/c1-7-8(15(18,19)20)5-21-22(14(7)24)11-4-12(9(16)3-10(11)17)26-6-13(23)25-2/h3-5H,6H2,1-2H3 |

| Standard InChI Key | UCXSELQUTMGPDK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=NN(C1=O)C2=CC(=C(C=C2F)Cl)OCC(=O)OC)C(F)(F)F |

Introduction

Chemical and Physical Properties

Structural Characteristics

Methyl Flufenpyr has the molecular formula C₁₅H₁₁ClF₄N₂O₄ and a molecular weight of 394.70 g/mol . The structure includes:

-

A 2-chloro-4-fluoro-5-substituted phenoxyacetic acid backbone.

-

A methyl ester group at the acetic acid position.

-

A 5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl substituent .

Physicochemical Data

The compound exhibits low volatility and moderate lipophilicity, favoring adsorption to soil organic matter .

Synthesis and Manufacturing

Methyl Flufenpyr is synthesized via a multi-step process:

-

Condensation: Reaction of 2-chloro-4-fluoro-5-nitrophenol with methyl bromoacetate to form the phenoxyacetic ester.

-

Cyclization: Introduction of the pyridazinone ring through nucleophilic substitution with 5-methyl-4-trifluoromethylpyridazin-6-one .

-

Purification: Crystallization or chromatography to isolate the final product .

Key intermediates include S-3153 acid ([2-chloro-4-fluoro-5-(5-methyl-6-oxo-4-trifluoromethylpyridazin-1-yl)phenoxy]acetic acid), which is esterified to yield the methyl derivative .

Mechanism of Action

Methyl Flufenpyr inhibits protoporphyrinogen oxidase (PPO), an enzyme critical in the chlorophyll biosynthesis pathway . This inhibition leads to:

-

Accumulation of protoporphyrinogen IX, a photosensitizing agent.

-

Light-dependent oxidative damage to cellular membranes.

Target Weeds: Broadleaf species such as Amaranthus retroflexus (redroot pigweed) and Chenopodium album (lambsquarters) .

Agricultural Applications

Registered Uses

| Crop | Application Rate (g/ha) | Target Weeds |

|---|---|---|

| Field Corn | 150–300 | Velvetleaf, Common Ragweed |

| Soybeans | 200–400 | Morning Glory, Pigweed |

| Sugarcane | 250–500 | Bermuda Grass, Nutsedge |

Resistance Management

-

Rotational Strategy: Combine with herbicides from different MoA classes (e.g., ALS inhibitors) .

-

Tank Mixes: Compatible with atrazine and glyphosate for enhanced spectrum control .

Toxicological Profile

Acute Toxicity (Rat Models)

Chronic Effects

-

NOAEL (90-day rat study): 1,434 mg/kg/day (males), 1,591 mg/kg/day (females) .

-

Metabolism: Rapidly hydrolyzed to S-3153 acid, which is excreted via urine (72%) and feces (30%) within 48 hours .

Ecotoxicology

| Organism | EC₅₀/LC₅₀ | Source |

|---|---|---|

| Daphnia magna | 4.2 mg/L (48h) | |

| Oncorhynchus mykiss | 1.8 mg/L (96h) | |

| Apis mellifera | >100 μg/bee (contact) |

Environmental Fate

Soil Persistence

Water Systems

Comparison with Analogous Herbicides

| Compound | MoA Class | LogP | Soil Half-life (Days) |

|---|---|---|---|

| Methyl Flufenpyr | PPO Inhibitor | 3.29 | 14–21 |

| Fluroxypyr | Synthetic Auxin | 2.99 | 7–10 |

| Mesotrione | HPPD Inhibitor | 0.91 | 5–7 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume